molecular formula C19H25N3O2 B2425236 1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea CAS No. 1207054-94-1

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2425236
CAS No.: 1207054-94-1
M. Wt: 327.428
InChI Key: IGCBFYMQPTYQOU-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea is an organic compound that features both dimethylamino and methoxybenzyl functional groups

Preparation Methods

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea can be compared with similar compounds such as:

    1-(4-(Dimethylamino)phenethyl)-3-(4-methylbenzyl)urea: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    1-(4-(Dimethylamino)phenethyl)-3-(4-chlorobenzyl)urea: The presence of a chlorine atom can introduce different electronic and steric effects, influencing the compound’s properties.

    1-(4-(Dimethylamino)phenethyl)-3-(4-nitrobenzyl)urea:

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-22(2)17-8-4-15(5-9-17)12-13-20-19(23)21-14-16-6-10-18(24-3)11-7-16/h4-11H,12-14H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBFYMQPTYQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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